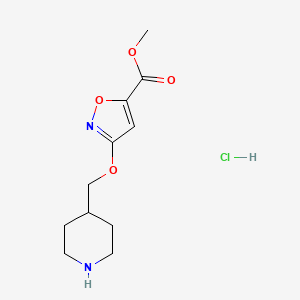

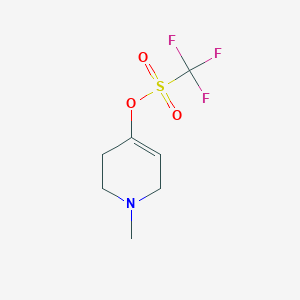

![molecular formula C21H25F3N4O2S B2727628 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2097932-80-2](/img/structure/B2727628.png)

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

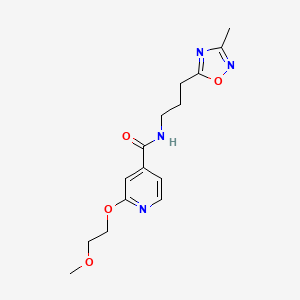

The compound contains several functional groups including a pyridine ring, a piperidine ring, a piperazine ring, a sulfonyl group, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The presence of multiple nitrogen-containing rings (pyridine, piperidine, and piperazine) in the compound could potentially allow for various interactions with biological targets. The sulfonyl group could act as an electron-withdrawing group, potentially increasing the acidity of nearby protons .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of reactions. For example, pyridine can act as a base and nucleophile, while the sulfonyl group can participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the nitrogen-containing rings could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ammar et al. (2004) on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, starting with 4-(piperidin-1-sulfonyl)phenyl hydrazone, revealed some compounds with notable antimicrobial activity. This highlights the utility of such derivatives in the development of new antimicrobial agents (Ammar et al., 2004).

Receptor Antagonism

Lynch et al. (2003) modified the 4-(3-phenylprop-1-yl)piperidine moiety of a trisubstituted pyrrolidine CCR5 antagonist to balance antiviral potency with pharmacokinetics, underscoring the role of such compounds in developing antiviral therapeutics (Lynch et al., 2003).

Crystal Engineering and Co-Crystals

Elacqua et al. (2013) applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, demonstrating the versatility of these compounds in crystal engineering and their potential in drug formulation (Elacqua et al., 2013).

Sulfonamide as Cyclisation Terminators

Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid as a catalyst for cyclisation of homoallylic sulfonamides, demonstrating the utility of sulfonamides in synthesizing complex polycyclic systems (Haskins & Knight, 2002).

Antifungal Activity

Darandale et al. (2013) reported the first synthesis of compounds integrating 1,2,3-triazoles, piperidines, and thieno pyridine rings, revealing moderate to good antifungal activity. This opens a new avenue for the development of antifungal agents (Darandale et al., 2013).

Anticancer Activity

Szafrański and Sławiński (2015) synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides with evaluated in vitro anticancer activity, identifying compounds with activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery, demonstrating a novel approach to increasing the solubility and bioavailability of hydrophobic drugs (Mattsson et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2S/c22-21(23,24)17-3-1-4-19(15-17)27-13-11-26(12-14-27)18-6-9-28(10-7-18)31(29,30)20-5-2-8-25-16-20/h1-5,8,15-16,18H,6-7,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCPDHOLYXFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)